2-tert-Butyl-1,3,2lambda~5~-dithiaphosphinane-2-thione
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Overview
Description
2-tert-Butyl-1,3,2lambda~5~-dithiaphosphinane-2-thione is a chemical compound known for its unique structure and properties It belongs to the class of organophosphorus compounds and is characterized by the presence of a dithiaphosphinane ring with a tert-butyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-1,3,2lambda~5~-dithiaphosphinane-2-thione typically involves the reaction of tert-butylamine with a suitable phosphorus-containing precursor. One common method involves the use of triphosgene and anhydrous toluene as solvents. The reaction is carried out under an inert atmosphere, usually argon, and at low temperatures to ensure the stability of the intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-1,3,2lambda~5~-dithiaphosphinane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides or amines can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-tert-Butyl-1,3,2lambda~5~-dithiaphosphinane-2-thione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-sulfur bonds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 2-tert-Butyl-1,3,2lambda~5~-dithiaphosphinane-2-thione involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. Its ability to undergo oxidation and reduction reactions also plays a role in its biological activity, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-1,1,3,3-tetramethylguanidine: Known for its use as a strong organic base in various chemical reactions.
tert-Butylbenzene: An aromatic hydrocarbon with applications in organic synthesis and as a solvent.
2-tert-Butyl-1,3-diisopropylisourea: Used in the synthesis of various organic compounds and as a reagent in chemical reactions.
Uniqueness
2-tert-Butyl-1,3,2lambda~5~-dithiaphosphinane-2-thione stands out due to its unique dithiaphosphinane ring structure, which imparts distinct chemical properties. Its ability to form stable complexes with metals and undergo various chemical transformations makes it a versatile compound in both research and industrial applications .
Properties
CAS No. |
62327-56-4 |
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Molecular Formula |
C7H15PS3 |
Molecular Weight |
226.4 g/mol |
IUPAC Name |
2-tert-butyl-2-sulfanylidene-1,3,2λ5-dithiaphosphinane |
InChI |
InChI=1S/C7H15PS3/c1-7(2,3)8(9)10-5-4-6-11-8/h4-6H2,1-3H3 |
InChI Key |
DPPUXHLVUZILAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P1(=S)SCCCS1 |
Origin of Product |
United States |
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